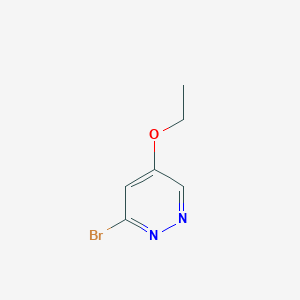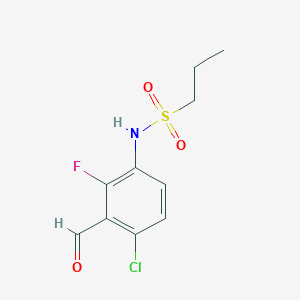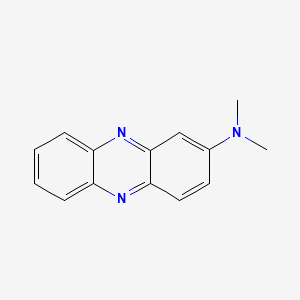
2-Phenazinamine, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenazinamine, N,N-dimethyl- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. It is known for its vibrant color and has been studied for its various biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenazinamine, N,N-dimethyl- can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives .
Industrial Production Methods: Industrial production often utilizes the Wohl–Aue method, which involves the condensation of 1,2-diaminobenzenes with 2C-units . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenazinamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives.
Aplicaciones Científicas De Investigación
2-Phenazinamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting cancer cell growth.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 2-Phenazinamine, N,N-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer activity . Additionally, it can generate reactive oxygen species, contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Phenazine: The parent compound, known for its antimicrobial properties.
2-Phenazinamine: A simpler derivative with similar biological activities.
N,N-Dimethylphenazine: Another derivative with comparable properties.
Uniqueness: 2-Phenazinamine, N,N-dimethyl- stands out due to its enhanced stability and solubility compared to other phenazine derivatives. Its unique structure allows for more efficient interaction with biological targets, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
6494-69-5 |
|---|---|
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N,N-dimethylphenazin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,1-2H3 |
Clave InChI |
LKWXMSXBNAPAEY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


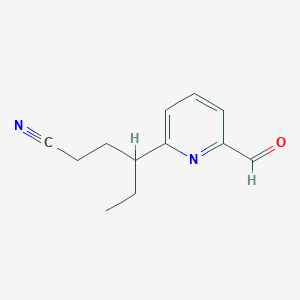

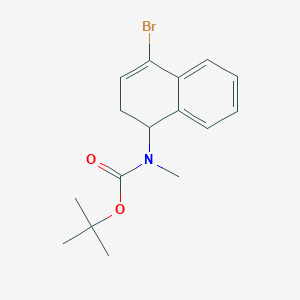


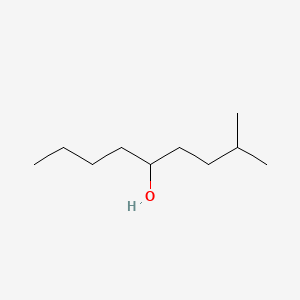
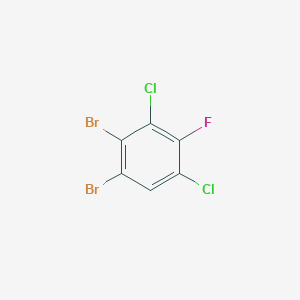

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
